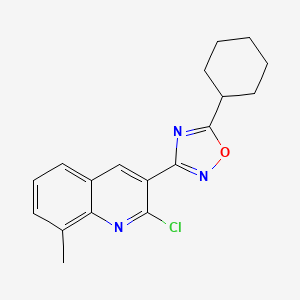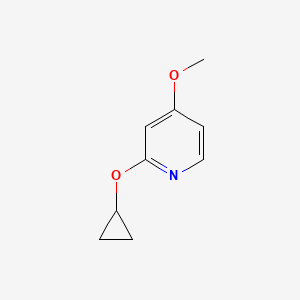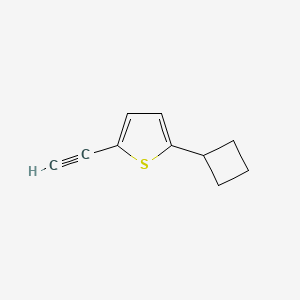
tert-Butyl ((6-(azepan-1-yl)pyridin-3-yl)methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl ((6-(azepan-1-yl)pyridin-3-yl)methyl)carbamate: is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a pyridine ring, and an azepane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((6-(azepan-1-yl)pyridin-3-yl)methyl)carbamate typically involves the following steps:
Formation of the Pyridine Intermediate: The pyridine ring is functionalized with a suitable leaving group, such as a halide, to facilitate subsequent reactions.
Introduction of the Azepane Moiety: The azepane ring is introduced through nucleophilic substitution reactions, often using azepane derivatives.
Carbamate Formation: The final step involves the reaction of the intermediate with tert-butyl carbamate under appropriate conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the pure product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the azepane moiety, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the pyridine ring or the azepane moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups onto the pyridine ring.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions, facilitating the formation of desired products.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Biological Studies: It can be used in studies to understand its interaction with biological molecules and its effects on cellular processes.
Industry:
Material Science: The compound may find applications in the development of new materials with specific properties.
Agriculture: It could be explored for use in agrochemicals to enhance crop protection and yield.
Mecanismo De Acción
The mechanism of action of tert-Butyl ((6-(azepan-1-yl)pyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
tert-Butyl carbamate: A simpler carbamate with similar protective group properties.
Pyridine derivatives: Compounds with a pyridine ring that exhibit similar chemical reactivity.
Azepane derivatives: Compounds containing the azepane ring, which may have similar biological activities.
Uniqueness: tert-Butyl ((6-(azepan-1-yl)pyridin-3-yl)methyl)carbamate is unique due to the combination of the tert-butyl group, pyridine ring, and azepane moiety in a single molecule. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C17H27N3O2 |
|---|---|
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
tert-butyl N-[[6-(azepan-1-yl)pyridin-3-yl]methyl]carbamate |
InChI |
InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)19-13-14-8-9-15(18-12-14)20-10-6-4-5-7-11-20/h8-9,12H,4-7,10-11,13H2,1-3H3,(H,19,21) |
Clave InChI |
BTYMCDKMRJMPHX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC1=CN=C(C=C1)N2CCCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)piperidine-4-carboxylic acid](/img/structure/B15228671.png)


![3-[(R)-carboxy({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15228695.png)






![2-Oxabicyclo[2.2.2]octan-4-amine](/img/structure/B15228753.png)

![4-Amino-2-(6-chlorooxazolo[5,4-b]pyridin-2-yl)-6-methylphenol](/img/structure/B15228762.png)

